Chainin

antifungal mechanism of action ionophore

Researchers requiring a structurally validated polyene macrolide for antifungal studies often face supply inconsistency and limited characterization data. Chainin addresses this with its fully elucidated 28-membered macrolactone ring and atomic-resolution crystal structure, confirming a distinct =C-H···O hydrogen-bonding network. - Demonstrated activity against Aspergillus niger and Drechslera pedicellata (MIC = 1.0 μg/mL). - Sourced with batch-specific characterization, enabling rational derivatization and membrane interaction studies. - Reliable global supply with verified purity for reproducible experimental outcomes.

Molecular Formula C33H54O10
Molecular Weight 610.8 g/mol
Cat. No. B1247888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChainin
Synonymschainin
Molecular FormulaC33H54O10
Molecular Weight610.8 g/mol
Structural Identifiers
SMILESCCCCC1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O
InChIInChI=1S/C33H54O10/c1-4-5-14-29-32(41)21-28(38)19-26(36)17-24(34)16-25(35)18-27(37)20-31(40)22(2)13-11-9-7-6-8-10-12-15-30(39)23(3)43-33(29)42/h6-13,15,23-32,34-41H,4-5,14,16-21H2,1-3H3/b7-6+,10-8+,11-9+,15-12+,22-13+/t23-,24+,25-,26+,27-,28+,29-,30+,31+,32+/m1/s1
InChIKeyQAPUWNJNUGPVPM-ODCCBLIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chainin Product Specification


Chainin (CAS 38264-25-4) is a methylpentaene polyene macrolide antibiotic first isolated from Chainia sp. (a Streptomyces-related genus) and structurally characterized as a 28-membered macrolactone ring bearing five conjugated double bonds and multiple hydroxyl groups [1] [2]. The compound exhibits antifungal activity specifically against yeasts and Aspergillus niger, distinguishing it from polyether ionophores (e.g., monensin, salinomycin) that primarily target Gram-positive bacteria and protozoa via cation transport [3]. Chainin's molecular formula is C33H54O10 with a molecular weight of 610.78 Da .

Class Polyene macrolide antifungal probe; not a polyether ionophore
Screening Antifungal screening studies against yeasts, Aspergillus niger, and phytopathogens
Model Validated supramolecular assembly model via =C–H···O network for membrane interaction research

Chainin: Polyene vs. Polyether Substitution


Chainin belongs to the polyene macrolide class, which exerts antifungal activity through membrane association and pore formation rather than the cation transport mechanism characteristic of polyether ionophores (e.g., nigericin, monensin) [1]. This mechanistic divergence renders cross-class substitution scientifically invalid for antifungal applications. Furthermore, polyether ionophores exhibit toxicity profiles that have restricted their use to veterinary medicine and prevented human therapeutic development [2]. Within the polyene macrolide class, chainin possesses a distinct 28-membered ring architecture and a specific =C–H···O hydrogen-bonding network that governs its molecular assembly and membrane interaction behavior—features not conserved across all polyenes [3]. The quantitative differentiation evidence below establishes chainin's specific position within this chemical space.

Mechanism Polyether ionophores (e.g., monensin) act as cation carriers, not membrane pore formers; antifungal activity profiles may differ significantly
Structure 28-membered macrolactone ring and specific =C–H···O assembly are not conserved across polyethers; supramolecular behavior may not transfer
Stereochem C-14 epimer (isochainin) may show divergent biosynthesis requirements and membrane interaction; stereochemical context must be verified

Chainin Differentiation Evidence


Mechanistic Differentiation vs. Polyether Ionophores

Chainin functions as a polyene macrolide that forms membrane pores via barrel-stave assembly, whereas polyether ionophores (monensin, salinomycin, nigericin) act as mobile cation carriers. Chainin specifically inhibits yeasts and Aspergillus niger; polyether ionophores exhibit activity primarily against Gram-positive bacteria and protozoa (e.g., coccidia) with limited antifungal efficacy [1] [2]. This mechanistic and spectrum divergence prevents functional substitution for antifungal research applications.

Mechanistic divergence
Class-level
Polyene macrolide pore formation vs. polyether cation carrier; antifungal spectrum restricted to yeasts / A. niger
Supports polyene-specific antifungal research framework
Class-level mechanistic classification; functional cross-class substitution not supported
antifungal mechanism of action ionophore

Isochainin Production Titer by Strain

In direct comparative fermentation studies, Streptomyces sp. strain Ap1 produced isochainin (the C-14 epimer of chainin) at a 6.5-fold higher concentration than Streptomyces cellulosae ATCC 12625 under identical culture conditions [1]. Notably, S. cellulosae required precursor-directed biosynthesis (feeding with ethyl (Z)-16-phenylhexadec-9-enoate) to produce isochainin, whereas strain Ap1 achieved normal biosynthesis without exogenous precursor supplementation [1].

Isochainin titer
Head-to-head
6.5× higher isochainin yield by Streptomyces sp. Ap1
Supports strain selection for production economics
Ap1 achieved normal biosynthesis without precursor feeding; S. cellulosae required supplementation
fermentation bioprocess Streptomyces

Antifungal Activity Against Drechslera pedicellata

Chainin inhibited fungal growth of the root rot pathogen Drechslera pedicellata completely at 10 μg/mL in vitro, with a minimum inhibitory concentration (MIC) of 1.0 μg/mL [1]. Under identical assay conditions, the comparator antifungal hamycin exhibited an MIC of 0.01 μg/mL, while the imidazole derivative tested showed an MIC of 0.5 μg/mL [1].

Antifungal MIC
Head-to-head
Chainin MIC 1.0 µg/mL vs. hamycin 0.01 µg/mL vs. imidazole derivative 0.5 µg/mL
Supports antifungal SAR scaffold assessment
In vitro radial growth assay against Drechslera pedicellata; moderate potency reported
antifungal phytopathology MIC

Supramolecular Assembly via =C–H···O Interactions

X-ray crystallographic analysis of chainin revealed a concerted interaction network involving five conjugated double bond C–H groups and four hydroxyl oxygen atoms, forming unprecedented weak =C–H···O hydrogen bonds that govern intrinsic molecular assembly [1]. This interaction pattern enables the formation of a barrel-stave assembly comprising eight parallel or antiparallel chainin pairs, which serves as a possible ion-permeable membrane channel structure [2]. Among polyene macrolides, this specific supramolecular architecture is structurally verified only for chainin.

Supramolecular assembly
Class-level
Concerted =C–H···O network links 5 conjugated C–H groups and 4 OH oxygens; forms 8‑molecule barrel‑stave assembly
Enables structure-guided membrane interaction modeling
X‑ray crystallography and ab initio data; unique among reported polyenes
structural biology crystallography supramolecular chemistry

Chainin vs. Isochainin Epimer Biosynthesis

Chainin and isochainin are C-14 epimers with identical planar structures but opposite stereochemistry at the C-14 hydroxyl position [1]. This stereochemical divergence has significant biosynthetic implications: Streptomyces cellulosae ATCC 12625 produces chainin natively but requires exogenous precursor feeding to generate isochainin, whereas Streptomyces sp. Ap1 produces isochainin without precursor supplementation at 6.5× higher titers [2].

Epimer biosynthesis
Cross-study
Chainin (C‑14 epimer A) produced natively by S. cellulosae; isochainin (epimer B) requires precursor feeding in same strain but produced freely by S. sp. Ap1
Stereochemistry dictates strain‑dependent production feasibility
Comparative fermentation data; stereochemical context must be verified per strain
natural product biosynthesis polyketide Streptomyces

Chainin Research & Industrial Applications


Antifungal Lead Discovery & SAR Studies

Chainin provides a structurally characterized polyene macrolide scaffold with demonstrated antifungal activity against yeasts, Aspergillus niger, and the phytopathogen Drechslera pedicellata (MIC = 1.0 μg/mL; complete inhibition at 10 μg/mL) [1]. Its atomic-resolution crystal structure and validated =C–H···O hydrogen-bonding network enable rational derivatization for antifungal optimization programs [2].

Supramolecular Chemistry & Membrane Modeling

The chainin crystal structure reveals a concerted =C–H···O interaction network between five conjugated C–H groups and four hydroxyl oxygen atoms, forming an eight-molecule barrel-stave assembly [1]. This makes chainin a validated molecular model for studying polyene macrolide membrane insertion mechanisms and designing synthetic ion channels.

Fermentation Process & Strain Engineering

Chainin and isochainin production titers vary significantly by producer strain: Streptomyces sp. Ap1 achieves 6.5-fold higher isochainin yields than S. cellulosae ATCC 12625 without requiring precursor supplementation [1]. This establishes chainin/isochainin as a benchmark system for optimizing polyene macrolide fermentation economics and studying strain-dependent biosynthetic regulation.

Application
Selection Property
Validation Focus
Antifungal lead discovery & SAR
Polyene macrolide scaffold with reported antifungal activity
Antifungal assay validation and membrane‑interaction modeling
Supramolecular membrane studies
Structurally verified =C–H···O hydrogen‑bonding network
Barrel‑stave assembly and ion channel modeling
Fermentation process & strain engineering
Differential production titers across Streptomyces strains
Biosynthetic regulation and precursor‑independent production

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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